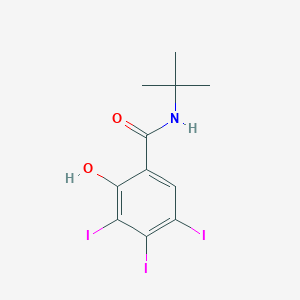![molecular formula C9H8ClNO4 B14138029 2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol CAS No. 871125-89-2](/img/structure/B14138029.png)
2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a nitroethenyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by substitution reactions to introduce the chloro and methoxy groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone structure.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-substituted phenols.
Aplicaciones Científicas De Investigación
2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can participate in electron transfer reactions, while the phenol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-methoxy-4-methyl-quinoline: Similar in structure but with a quinoline ring instead of a phenol ring.
2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-…: Another compound with similar functional groups but different overall structure.
Uniqueness
2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
871125-89-2 |
|---|---|
Fórmula molecular |
C9H8ClNO4 |
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H8ClNO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+ |
Clave InChI |
WIUFCJKKYQZFGF-NSCUHMNNSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


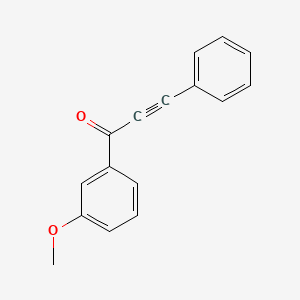
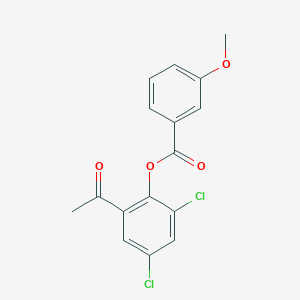

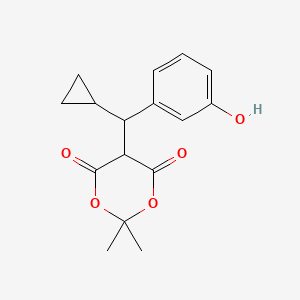
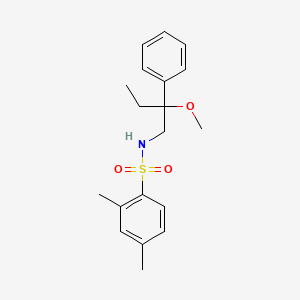
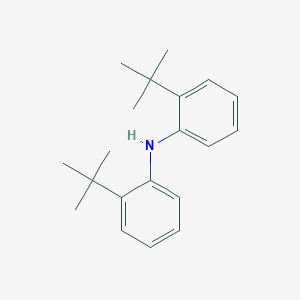

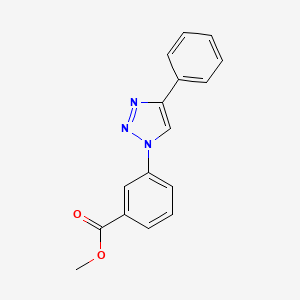
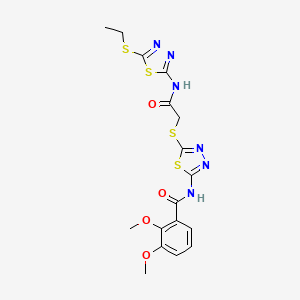
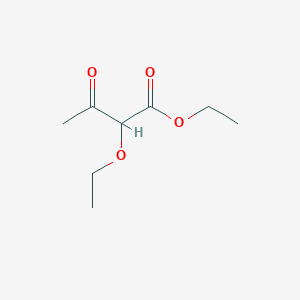
![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
